molecular formula C9H10FNO B6319118 4-Fluoro-2,6-dimethylbenzamide CAS No. 16643-19-9

4-Fluoro-2,6-dimethylbenzamide

Cat. No.: B6319118
CAS No.: 16643-19-9
M. Wt: 167.18 g/mol
InChI Key: BGXIIPLHTGBXQE-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethyl-benzamide, also known as Benzamide, 4-fluoro-2,6-dimethyl-, is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 .


Synthesis Analysis

Benzamides, including 4-Fluoro-2,6-dimethyl-benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethyl-benzamide consists of a benzamide core with a fluorine atom at the 4th position and two methyl groups at the 2nd and 6th positions .


Physical and Chemical Properties Analysis

4-Fluoro-2,6-dimethyl-benzamide has a molecular weight of 167.18 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Future Directions

Benzamides, including 4-Fluoro-2,6-dimethyl-benzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Future research could focus on exploring the potential applications of 4-Fluoro-2,6-dimethyl-benzamide in various industries and in the synthesis of new therapeutic agents.

Properties

IUPAC Name

4-fluoro-2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIIPLHTGBXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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